Samarium;sulfuric acid;octahydrate

CAS No.:

Cat. No.: VC13618130

Molecular Formula: H22O20S3Sm2

Molecular Weight: 739.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H22O20S3Sm2 |

|---|---|

| Molecular Weight | 739.1 g/mol |

| IUPAC Name | samarium;sulfuric acid;octahydrate |

| Standard InChI | InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |

| Standard InChI Key | OUTZZELSQJQKST-UHFFFAOYSA-N |

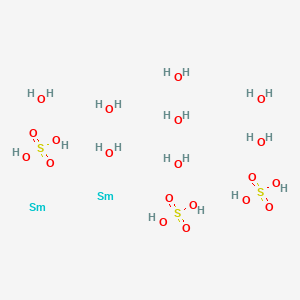

| SMILES | O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm] |

| Canonical SMILES | O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm] |

Introduction

Chemical Identity and Synthesis

Molecular and Structural Characteristics

Samarium sulfate octahydrate is defined by the formula Sm₂(SO₄)₃·8H₂O, corresponding to a molecular weight of 739.1 g/mol. The compound’s InChIKey (OUTZZELSQJQKST-UHFFFAOYSA-N) and SMILES notation (O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm]) confirm its octahydrated structure, where eight water molecules coordinate with the samarium sulfate lattice . The crystalline lattice comprises [Sm₂(SO₄)₃] units interconnected via hydrogen bonds from water molecules, forming a three-dimensional network.

Synthesis Methods

The synthesis of samarium sulfate octahydrate proceeds via two primary routes:

-

Reaction of Samarium Oxide with Sulfuric Acid:

Samarium oxide reacts exothermically with concentrated sulfuric acid under controlled heating (60–80°C), followed by slow evaporation to yield octahydrate crystals.

-

Carbonate Precursor Route:

This method avoids high-temperature conditions, making it suitable for laboratory-scale production.

The octahydrate form is favored under ambient conditions due to the stability conferred by hydrogen bonding between sulfate ions and water molecules .

Crystallographic and Thermal Properties

Crystal Structure Analysis

Samarium sulfate octahydrate adopts a monoclinic crystal system (space group C2/c) with unit cell parameters a = 13.7442 Å, b = 4.20178 Å, c = 8.16711 Å, and β = 107.224° . Each samarium ion (Sm³⁺) coordinates with nine oxygen atoms: five from sulfate tetrahedra and four from water molecules (Figure 1). The coordination polyhedron resembles a distorted tricapped trigonal prism, with Sm–O bond lengths ranging from 2.259 Å to 3.202 Å .

| Bond | Length (Å) |

|---|---|

| Sm1–O1 | 2.259 |

| Sm1–O3 | 2.698 |

| Sm1–O2 | 2.558 |

Table 1: Selected bond lengths in samarium sulfate octahydrate .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals a two-stage decomposition pathway:

-

Dehydration (25–200°C): Loss of eight water molecules, forming anhydrous Sm₂(SO₄)₃.

-

Sulfate Decomposition (>1100°C):

The final product, samarium(III) oxide (Sm₂O₃), is a stable ceramic material . The enthalpy of formation for Sm₂(SO₄)₃·8H₂O is calculated as −2294.0 kJ/mol, corroborating its thermodynamic stability .

Physicochemical Properties

Solubility and Reactivity

Samarium sulfate octahydrate exhibits moderate solubility in water (18.7 g/100 mL at 20°C) and high solubility in dilute sulfuric acid, forming acidic solutions (pH ≈ 2–3) . Its solubility profile enables its use in aqueous-phase reactions and electroplating baths.

Spectroscopic Characteristics

-

Infrared Spectroscopy: Strong absorption bands at 1100 cm⁻¹ (S–O asymmetric stretching) and 3400 cm⁻¹ (O–H stretching from water).

-

UV-Vis Spectroscopy: Absorption peaks at 401 nm and 475 nm correspond to f-f transitions of Sm³⁺ ions .

Applications in Science and Industry

Catalysis and Materials Synthesis

Samarium sulfate octahydrate serves as a precursor for synthesizing samarium-doped materials, including:

-

Phosphors: Sm³⁺-activated CaSO₄ phosphors for luminescent displays.

-

Solid Oxide Fuel Cells: Samarium-doped ceria (SDC) electrolytes, enhancing ionic conductivity .

Industrial Solutions

American Elements offers samarium sulfate solutions in purities up to 99.999% (5N), tailored for catalytic cracking in petrochemical refining and optical coating deposition .

| Purity Grade | Application |

|---|---|

| 99% (2N) | Laboratory-scale synthesis |

| 99.999% (5N) | High-precision optics manufacturing |

Table 2: Industrial applications by purity grade .

Comparative Analysis with Rare Earth Sulfates

Samarium sulfate octahydrate shares structural similarities with other lanthanide sulfates (e.g., La, Ce), but its smaller ionic radius (Sm³⁺: 0.958 Å) results in higher lattice energies and thermal stability . Unlike europium sulfate, which exhibits redox activity, Sm³⁺ remains stable in the +3 oxidation state under ambient conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume